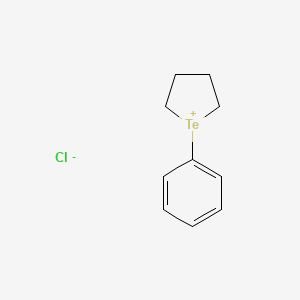![molecular formula C15H19NO2 B14400536 Ethyl 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoate CAS No. 87698-93-9](/img/structure/B14400536.png)
Ethyl 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoate is a chemical compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to an ethyl ester group through a prop-2-enoate linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoate typically involves the reaction of 2-(pyrrolidin-1-yl)benzaldehyde with ethyl acrylate under basic conditions. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde group of 2-(pyrrolidin-1-yl)benzaldehyde reacts with the active methylene group of ethyl acrylate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
Ethyl 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoate moiety to a single bond, forming saturated esters.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated esters.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
科学的研究の応用
Ethyl 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity to these targets, while the phenyl and ester groups contribute to the overall molecular stability and reactivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
類似化合物との比較
Similar Compounds
- Ethyl 3-(pyrrolidin-1-yl)but-2-enoate
- 3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one
- 3-Methyl-4-(2-(pyrrolidin-1-yl)ethoxy)benzoic acid hydrochloride
Uniqueness
Ethyl 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoate is unique due to its specific structural arrangement, which combines the pyrrolidine ring with a phenyl group and an ethyl ester moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
87698-93-9 |
|---|---|
分子式 |
C15H19NO2 |
分子量 |
245.32 g/mol |
IUPAC名 |
ethyl 3-(2-pyrrolidin-1-ylphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H19NO2/c1-2-18-15(17)10-9-13-7-3-4-8-14(13)16-11-5-6-12-16/h3-4,7-10H,2,5-6,11-12H2,1H3 |
InChIキー |
MWSJDMHNLIFNBP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=CC1=CC=CC=C1N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


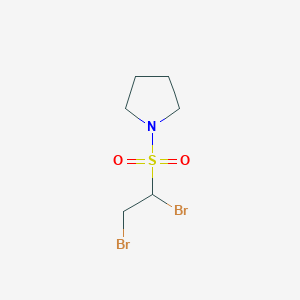
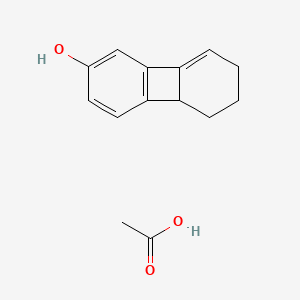

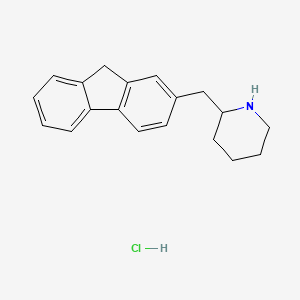
methanone](/img/structure/B14400474.png)
![N'-{4-[(1-Cyclohexylpropan-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14400478.png)
![1,4-Bis[4-(4-pentylcyclohexyl)cyclohexen-1-yl]benzene](/img/structure/B14400486.png)
![2,2,4,4-Tetramethyl-5-[(2-methylprop-2-en-1-yl)oxy]cyclopentan-1-one](/img/structure/B14400504.png)

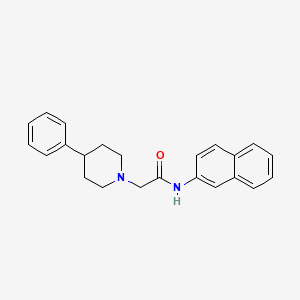
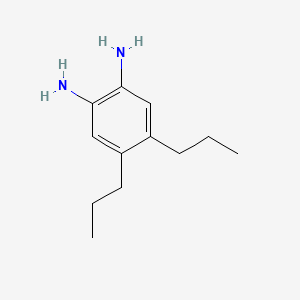
![2-{[2-Bromo-4-(2-ethoxyethoxy)phenoxy]methyl}oxirane](/img/structure/B14400526.png)

